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Abstract
UCM765, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a

novel and selective partial agonist for the melatonin MT2 receptor. This document provides a

comprehensive overview of the pharmacological properties of UCM765, summarizing its

binding affinity, functional activity, and in vivo effects. The information presented herein is

intended to serve as a technical guide for researchers and professionals in the field of drug

discovery and development, offering detailed insights into its mechanism of action,

experimental characterization, and potential therapeutic applications.

Introduction
Melatonin, a neurohormone primarily known for regulating circadian rhythms, exerts its effects

through two main G protein-coupled receptors, MT1 and MT2. The distinct physiological roles

of these receptor subtypes have been a subject of intense research, with the MT2 receptor

emerging as a promising target for the treatment of sleep disorders, anxiety, and pain. UCM765
has been developed as a selective tool to probe the functions of the MT2 receptor and as a

potential lead compound for therapeutic development. This guide details the key

pharmacological characteristics of UCM765.

In Vitro Pharmacology
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Receptor Binding Affinity
UCM765 exhibits a notable selectivity for the human MT2 receptor over the MT1 receptor. This

has been determined through radioligand displacement assays.

Table 1: Receptor Binding Affinities of UCM765

Receptor Radioligand Cell Line Ki (nM) pKi Reference

Human MT1

2-

[125I]iodomel

atonin

NIH3T3 776.25 6.11 [1]

Human MT2

2-

[125I]iodomel

atonin

NIH3T3 27.54 7.56 [1]

Functional Activity
UCM765 has been characterized as a partial agonist at the MT2 receptor. This functional

activity is typically assessed through assays that measure the downstream consequences of G

protein activation, such as GTPγS binding and modulation of intracellular cyclic AMP (cAMP)

levels. While specific EC50 and Emax values for UCM765 are not readily available in the public

domain, its partial agonist activity has been demonstrated in functional assays.[2][3] MT2

receptors are known to couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and

a subsequent decrease in cAMP levels.[4]

In Vivo Pharmacology
Effects on Sleep and Wakefulness
In vivo studies in rats have demonstrated that UCM765 promotes non-rapid eye movement

sleep (NREMS). Administration of UCM765 at doses of 40 mg/kg and 60 mg/kg (s.c.)

significantly decreased the latency to the first NREMS episode and increased the total time

spent in NREMS, particularly during the light/inactive phase.[5][6] Notably, UCM765 did not

significantly affect REM sleep, suggesting a specific role for MT2 receptor activation in the

regulation of NREMS.[5][7]
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Anxiolytic-like Effects
UCM765 has shown anxiolytic-like properties in rodent models of anxiety. In the elevated plus-

maze test (EPMT), a 10 mg/kg dose of UCM765 increased the time spent in the open arms, an

indicator of reduced anxiety.[5][8] These anxiolytic effects were blocked by pretreatment with

the MT2-selective antagonist 4P-PDOT, confirming the involvement of the MT2 receptor.[5]

Analgesic Properties
The activation of MT2 receptors has been implicated in pain modulation. Selective MT2

receptor partial agonists, including UCM765, have demonstrated analgesic effects in preclinical

models of pain, suggesting that the MT2 receptor may be a novel target for the development of

analgesic drugs.[6]

Mechanism of Action
The primary mechanism of action of UCM765 is its partial agonism at the MT2 receptor. The

sleep-promoting effects of UCM765 are attributed to its ability to modulate the neuronal activity

of the reticular thalamus (RT), a brain region rich in MT2 receptors and crucial for the

generation of NREMS.[6][9] Intravenous administration of UCM765 (20 mg/kg) in anesthetized

rats has been shown to significantly increase the firing and burst activities of reticular thalamic

neurons.[10]

Below is a diagram illustrating the proposed signaling pathway for UCM765.
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Caption: Proposed signaling pathway of UCM765 at the MT2 receptor.
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Pharmacokinetics and Metabolism
UCM765 has been noted for its modest metabolic stability and low aqueous solubility, which

may contribute to its relatively low in vivo potency despite its sub-nanomolar affinity for the MT2

receptor.[11][12] Studies involving incubation with rat liver S9 fraction and microsomes from

various species have been conducted to identify its major metabolites.[11] This has led to the

design of more metabolically stable analogs. Quantitative data on the in vitro half-life of

UCM765 is not readily available in published literature.

Off-Target Profile and Safety
A comprehensive off-target screening profile for UCM765 from a broad panel, such as a

CEREP panel, is not publicly available. Such information is critical for assessing the selectivity

and potential side effects of a drug candidate. The available literature primarily focuses on its

activity at melatonin receptors.

Experimental Protocols
Detailed, step-by-step protocols for the specific experiments used to characterize UCM765 are

not fully described in the available literature. However, based on standard pharmacological

practices, the following outlines the general methodologies that would have been employed.

Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.[13][14]

[15]

Materials: Cell membranes expressing the receptor of interest (e.g., HEK293 cells

transfected with human MT1 or MT2 receptors), radioligand (e.g., 2-[125I]iodomelatonin),

unlabeled competitor (UCM765), assay buffer, glass fiber filters, scintillation counter.

Procedure:

Prepare serial dilutions of the unlabeled competitor (UCM765).

In a multi-well plate, incubate the cell membranes with a fixed concentration of the

radioligand and varying concentrations of UCM765.
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Include control wells for total binding (radioligand only) and non-specific binding

(radioligand in the presence of a high concentration of a known ligand).

Incubate to allow binding to reach equilibrium.

Rapidly filter the contents of each well through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding at each concentration of UCM765 and determine the IC50

value, from which the Ki can be calculated using the Cheng-Prusoff equation.
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Caption: General workflow for a radioligand binding assay.

GTPγS Binding Assay (General Protocol)
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This functional assay measures the activation of G proteins following receptor agonism.[3][10]

[11]

Materials: Cell membranes expressing the G protein-coupled receptor of interest,

[35S]GTPγS, GDP, varying concentrations of UCM765, assay buffer.

Procedure:

Incubate cell membranes with varying concentrations of UCM765 in the presence of GDP.

Initiate the reaction by adding [35S]GTPγS.

Incubate to allow for agonist-stimulated binding of [35S]GTPγS to the G proteins.

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

Measure the amount of bound [35S]GTPγS by scintillation counting.

Plot the amount of bound [35S]GTPγS against the concentration of UCM765 to determine

EC50 and Emax values.

cAMP Assay (General Protocol)
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o

protein activation.[4][16][17]

Materials: Whole cells expressing the MT2 receptor, forskolin (or another adenylyl cyclase

activator), varying concentrations of UCM765, cell lysis buffer, cAMP detection kit (e.g.,

HTRF, ELISA, or luminescence-based).

Procedure:

Incubate cells with varying concentrations of UCM765.

Stimulate the cells with forskolin to increase intracellular cAMP levels.

Lyse the cells to release intracellular cAMP.
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Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other

detection method.

Plot the cAMP levels against the concentration of UCM765 to determine the IC50 for

cAMP inhibition.

In Vivo Electrophysiology in the Reticular Thalamus
(General Protocol)
This technique is used to measure the effect of a compound on the electrical activity of neurons

in a specific brain region.[10][18][19]

Animals: Anesthetized rats.

Procedure:

Anesthetize the animal and place it in a stereotaxic frame.

Perform a craniotomy to expose the brain surface above the target region (reticular

thalamus).

Lower a recording microelectrode to the stereotaxically defined coordinates of the reticular

thalamus.

Identify reticular thalamic neurons based on their characteristic firing patterns.

Record baseline neuronal activity (firing rate, burst activity).

Administer UCM765 (e.g., intravenously) and continue to record neuronal activity.

Analyze the changes in firing rate and burst parameters before and after drug

administration.

Conclusion
UCM765 is a valuable pharmacological tool for studying the physiological roles of the MT2

receptor. Its selectivity and partial agonist activity make it particularly useful for dissecting the

contributions of MT2 activation in various biological processes. The in vivo data strongly
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support a role for MT2 receptors in the promotion of NREMS and in the modulation of anxiety.

However, its suboptimal pharmacokinetic properties, including metabolic instability, may limit its

direct therapeutic potential. Further research is warranted to fully elucidate its functional profile,

including a comprehensive off-target liability assessment, and to explore the therapeutic

potential of more stable analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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